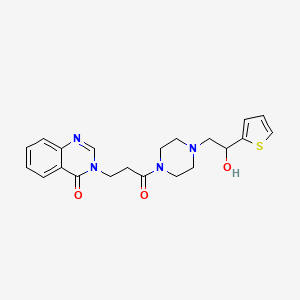

3-(3-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Description

This compound belongs to the quinazolin-4(3H)-one family, a scaffold renowned for its diverse pharmacological activities. Structurally, it features a quinazolinone core substituted with a 3-oxopropyl chain linked to a piperazine moiety, which is further modified with a 2-hydroxy-2-(thiophen-2-yl)ethyl group.

Properties

IUPAC Name |

3-[3-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-3-oxopropyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3S/c26-18(19-6-3-13-29-19)14-23-9-11-24(12-10-23)20(27)7-8-25-15-22-17-5-2-1-4-16(17)21(25)28/h1-6,13,15,18,26H,7-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STACNRGRCNLTSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)CCN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multiple steps:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazolinone core.

Attachment of the Thiophene Moiety: The thiophene group can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Final Functionalization: The hydroxyethyl group can be introduced through an alkylation reaction, using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to a dihydroquinazolinone derivative.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution can be facilitated by reagents like alkyl halides or sulfonates under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, possess significant anticancer activity. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives with piperazine moieties exhibit selective cytotoxicity against various cancer cell lines. The mechanism is believed to involve the inhibition of specific kinases involved in tumor proliferation .

Antimicrobial Activity

The thiophene ring within the compound enhances its interaction with biological membranes, making it a candidate for antimicrobial applications. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria, suggesting potential as a new antibacterial agent .

Receptor Modulation

This compound has been investigated for its ability to modulate neurotransmitter receptors. Its structural features suggest potential interactions with serotonin and dopamine receptors, which are crucial in treating mood disorders and schizophrenia. Preliminary studies indicate that it may act as a partial agonist at these sites, warranting further exploration in neuropharmacology .

Drug Development

The unique combination of functional groups in this compound makes it a valuable scaffold for drug development. Its ability to cross the blood-brain barrier (BBB) has been highlighted as a significant advantage for central nervous system (CNS) drug candidates. Research has focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity.

Organic Electronics

Due to its electronic properties derived from the thiophene and quinazoline structures, this compound shows promise in organic electronic applications. Studies have explored its use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it may contribute to improved charge transport properties .

Case Studies

- Anticancer Efficacy : A recent study evaluated the cytotoxic effects of various quinazoline derivatives on human breast cancer cells (MCF-7). The results indicated that modifications to the piperazine ring significantly enhanced anticancer activity compared to unmodified quinazolines .

- Antimicrobial Testing : In a comparative study, this compound was tested against standard antibiotics for efficacy against Staphylococcus aureus. It demonstrated superior inhibition zones compared to conventional treatments, suggesting its potential as an alternative therapeutic agent .

Mechanism of Action

The mechanism of action of 3-(3-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Key Observations

Substituent Impact on Activity :

- The 1,2,3-triazole -containing derivative () shows broad antimicrobial and anticancer activity, attributed to the triazole’s ability to engage in hydrogen bonding and metal coordination . In contrast, the target compound’s thiophene group may enhance lipophilicity and receptor binding via aromatic interactions.

- Piperazine vs. Piperidine : Piperazine derivatives (e.g., ) often exhibit improved solubility and kinase selectivity due to the additional nitrogen atom, which can participate in hydrogen bonding. The target compound’s hydroxy-thiophene-ethyl-piperazine moiety may further modulate these properties .

Synthetic Strategies :

- The target compound likely shares synthetic steps with ’s phenylpiperazinyl derivative, such as piperazine alkylation. However, the incorporation of a thiophene group may require specialized coupling reagents or protecting groups.

- ’s use of a recyclable Cu@Py-Oxa@SPION catalyst highlights advancements in eco-friendly synthesis, which could be adapted for the target compound’s production .

However, the lack of reported physical data (e.g., melting point, logP) limits direct comparisons .

Biological Activity

The compound 3-(3-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic molecule that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive understanding of its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 377.89 g/mol. The chemical structure features a quinazolinone core linked to a thiophene-containing piperazine moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₄O₂S |

| Molecular Weight | 377.89 g/mol |

| CAS Number | 1396766-85-0 |

| Solubility | Soluble in DMSO |

Anticancer Activity

Research has demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to the target molecule can inhibit the growth of prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines. The IC50 values for these compounds range from 10 μM to 12 μM, indicating potent activity against these cell lines .

Case Study: Cytotoxicity Evaluation

In a comparative study, several quinazolinone-thiazole hybrids were synthesized and evaluated for their cytotoxicity using the MTT assay. The compound A3 , which shares structural similarities with our target compound, exhibited the highest cytotoxicity across all tested cell lines, suggesting that modifications at specific positions on the quinazolinone scaffold can enhance anticancer properties .

Antibacterial and Antifungal Activity

Quinazolinones are also noted for their antibacterial and antifungal properties. The presence of the thiophene ring in our compound may further enhance these effects due to its ability to interact with microbial targets. In vitro studies have shown that similar compounds possess significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

The mechanism by which quinazolinones exert their biological effects often involves the inhibition of specific kinases or other critical enzymes involved in cell proliferation and survival pathways. For example, some derivatives have been found to inhibit kinase activity related to cancer progression, thereby inducing apoptosis in malignant cells .

Table 2: Summary of Biological Activities

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Synthesis optimization requires systematic evaluation of reaction conditions. For quinazolin-4(3H)-one derivatives, key steps include:

- Coupling Reactions : Use bivalent ligand synthesis strategies, as demonstrated in General Procedure D (51–53% yield for analogous compounds), which involves nucleophilic substitution and amide bond formation under controlled pH and temperature .

- Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) followed by recrystallization in ethanol to isolate pure oil/liquid products .

- Catalyst Screening : Test acid catalysts like p-TsOH in refluxing aqueous conditions to enhance cyclization efficiency, as shown in dihydroquinazolinone syntheses .

Basic: What advanced spectroscopic techniques confirm the molecular structure of this compound?

Methodological Answer:

- 1H/13C NMR : Assign proton environments (e.g., piperazine methylene groups at δ ~2.5–3.5 ppm, thiophene protons at δ ~6.5–7.5 ppm) and carbonyl carbons (δ ~165–175 ppm) .

- HRMS : Validate molecular formula (e.g., [M+H]+ ion) with <2 ppm error between calculated and observed masses .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks, as demonstrated for structurally similar quinazolin-4(3H)-ones .

Advanced: How should data contradictions between computational predictions and experimental bioactivity be resolved?

Methodological Answer:

- Re-evaluate Force Fields : Ensure molecular docking studies use updated parameters for piperazine-thiophene conformers, which may adopt non-planar geometries in solution .

- Experimental Validation : Perform dose-response assays (e.g., IC50 determination) to confirm activity trends. For example, discrepancies in antimicrobial activity may arise from unaccounted membrane permeability factors .

- Solvent Effects : Replicate computational solvation models (e.g., implicit vs. explicit water) in vitro to assess their impact on ligand-receptor binding .

Advanced: How do substituents on the piperazine ring affect pharmacokinetic properties?

Methodological Answer:

- LogP Modulation : Introduce hydrophilic groups (e.g., hydroxyl in the 2-hydroxyethyl substituent) to improve aqueous solubility, as seen in analogs with reduced LogP values .

- Metabolic Stability : Replace metabolically labile N-methyl groups with bulkier substituents (e.g., trifluoromethyl) to resist CYP450 oxidation, as demonstrated in benzothiazol-3-one derivatives .

- Blood-Brain Barrier Penetration : Evaluate passive diffusion using PAMPA assays; electron-donating groups on piperazine may enhance permeability .

Advanced: What strategies address regiochemical challenges in synthesizing thiophene-containing derivatives?

Methodological Answer:

- Directed Metalation : Use ortho-directing groups (e.g., hydroxyethyl) to control thiophene coupling positions during Suzuki-Miyaura reactions .

- Protecting Groups : Temporarily block reactive sites (e.g., piperazine amines with Boc groups) to prevent undesired side reactions .

- Computational Guidance : Apply DFT calculations to predict regioselectivity in nucleophilic aromatic substitution reactions involving thiophene .

Advanced: How can molecular docking studies be validated for enzyme targets?

Methodological Answer:

- Co-crystallization : Compare predicted binding poses with X-ray structures of target enzymes (e.g., dihydrofolate reductase for antimicrobial quinazolinones) .

- Mutagenesis Data : Correlate docking results with enzymatic activity changes in site-directed mutants (e.g., residues critical for piperazine interaction) .

- Dynamic Simulations : Run MD simulations (≥100 ns) to assess binding mode stability, particularly for flexible piperazine-thiophene moieties .

Basic: Which in vitro assays assess metabolic stability and CYP inhibition?

Methodological Answer:

- Microsomal Incubations : Use human liver microsomes with NADPH cofactor to calculate intrinsic clearance (Clint) .

- CYP450 Inhibition : Screen against isoforms 3A4/2D6 via fluorogenic substrate assays; prioritize compounds with IC50 >10 μM to avoid drug-drug interactions .

- Metabolite Identification : Employ LC-HRMS to detect phase I/II metabolites, focusing on oxidative degradation of the thiophene ring .

Advanced: What tiered approach ensures rigorous toxicological profiling?

Methodological Answer:

- Tier 1 : Conduct Ames tests for mutagenicity and hemolysis assays to rule out acute toxicity .

- Tier 2 : Perform 14-day rodent studies to assess hepatorenal toxicity, focusing on piperazine-derived metabolites .

- Tier 3 : Use zebrafish models to evaluate developmental toxicity, particularly for compounds with high LogP (>3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.